![molecular formula C9H7NO3 B12861166 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a hydroxy group at the 7th position and an ethanone group at the 1st position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with acetic anhydride, followed by oxidation. The reaction typically proceeds under mild conditions, with the use of a catalyst such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
化学反応の分析
Types of Reactions: 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxy group with a halogen.
Major Products:
Oxidation: Formation of 1-(7-oxo-benzo[d]oxazol-2-yl)ethanone.
Reduction: Formation of 1-(7-hydroxybenzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of 1-(7-chlorobenzo[d]oxazol-2-yl)ethanone.
科学的研究の応用
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxy and ethanone groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone: Similar structure but with the hydroxy group at the 4th position, which may result in different chemical reactivity and biological activity.
1-(Benzo[d]oxazol-2-yl)ethanone:
The uniqueness of this compound lies in the specific positioning of the hydroxy group, which influences its reactivity and interaction with other molecules, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
1-(7-hydroxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7NO3/c1-5(11)9-10-6-3-2-4-7(12)8(6)13-9/h2-4,12H,1H3 |
InChIキー |
YDGKQEXYWXUUOM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


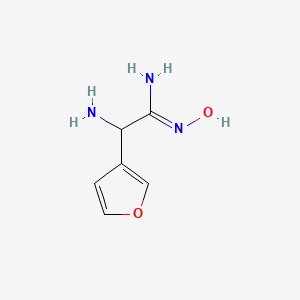
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)
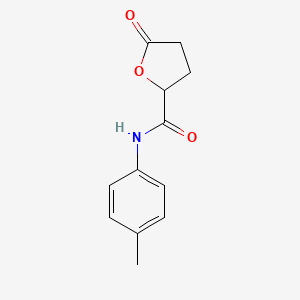
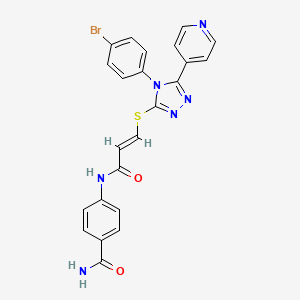
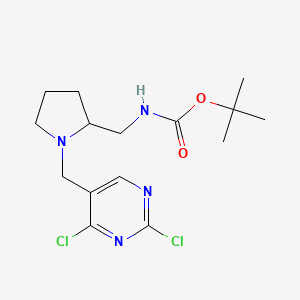
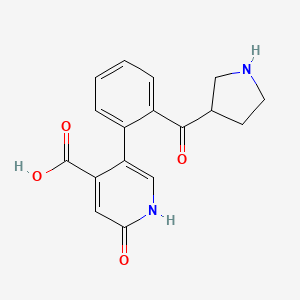
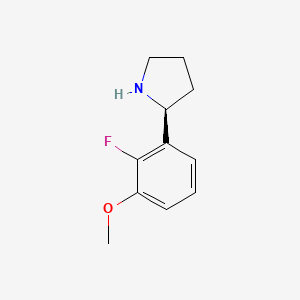


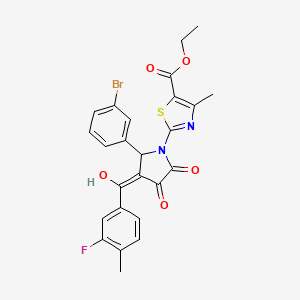
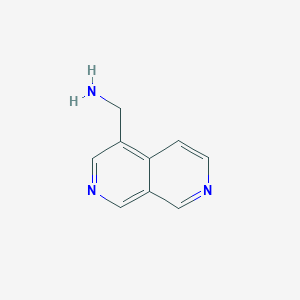
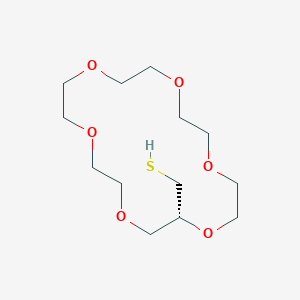
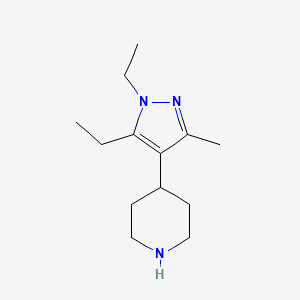
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
